1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c12-8-2-1-3-9(5-8)13-6-7(11(15)16)4-10(13)14/h1-3,5,7H,4,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIAEAYJEYOSMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384427 |

Source

|

| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92847-41-1 |

Source

|

| Record name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid

Introduction

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a member of the 5-oxopyrrolidine class of compounds, which are recognized as valuable scaffolds in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The rational design and development of new therapeutic agents hinge on a thorough understanding of their physicochemical properties. These parameters govern a molecule's behavior from formulation and stability to its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

This technical guide provides a comprehensive analysis of the key physicochemical characteristics of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals, offering not only fundamental data but also the underlying scientific principles and detailed experimental protocols for their determination. The methodologies described are designed to be robust and self-validating, reflecting best practices in pharmaceutical research.

Chemical Identity and Computed Properties

A precise understanding of the molecular structure and its intrinsic properties is the foundation for all further characterization. The fundamental identifiers and computed physicochemical parameters for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are summarized below. These values are critical for predicting the compound's behavior in various environments.

| Property | Value | Source |

| IUPAC Name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PubChem[3] |

| CAS Number | 92847-41-1 | PubChem[3] |

| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[3] |

| Molecular Weight | 239.65 g/mol | PubChem[3] |

| InChIKey | PBIAEAYJEYOSMG-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Topological Polar Surface Area | 57.6 Ų | PubChem[4] |

| XLogP3 (Computed) | 1.1 | PubChem[3] |

Synthesis and Purity Assessment

The integrity of all physicochemical data relies on the purity of the analyte. The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through methods analogous to those reported for similar structures, typically involving the reaction of itaconic acid with 3-chloroaniline.[5] Following synthesis and purification, a rigorous assessment of purity is mandatory. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[6]

Expert Insight: Why Reverse-Phase HPLC?

Reverse-phase HPLC is the method of choice due to the compound's moderate polarity. The nonpolar stationary phase (e.g., C18) retains the molecule, while a polar mobile phase elutes it. The inclusion of an acid (like formic or trifluoroacetic acid) in the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a single, non-ionized species interacts with the column. This results in a sharp, symmetrical peak shape, which is essential for accurate quantification of purity.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: Linear gradient from 5% to 95% B

-

17-20 min: Hold at 95% B

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (selected based on the chromophore of the chlorophenyl ring).

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Workflow for HPLC Purity Assessment.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides direct confirmation of the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, as well as multiplets for the aliphatic protons on the pyrrolidine ring. The carboxylic acid proton will typically appear as a broad singlet far downfield (>10 ppm).[7]

-

¹³C NMR: The spectrum should reveal signals for the two carbonyl carbons (amide and carboxylic acid, ~170-175 ppm), distinct aromatic carbons, and aliphatic carbons of the pyrrolidine ring.[1]

-

-

Infrared (IR) Spectroscopy: Key characteristic absorptions include a very broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. Two distinct carbonyl (C=O) stretching bands are expected: one for the carboxylic acid (~1740 cm⁻¹) and one for the γ-lactam (amide) ring (~1640 cm⁻¹).[1][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of 239.0349 for [M+H]⁺.[5]

Key Physicochemical Parameters for Drug Development

A. Aqueous Solubility

Solubility is a gatekeeper property in drug development, directly influencing oral bioavailability and formulation strategies. As an acidic compound, the solubility of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is expected to be highly dependent on pH.

Expert Insight: The Importance of pH-Dependent Measurement

A single solubility value in water is insufficient. The carboxylic acid group will be predominantly neutral (protonated) at low pH, leading to lower solubility. As the pH increases above the pKa, the compound deprotonates to form a more polar and significantly more soluble carboxylate salt. Characterizing this relationship is essential for predicting its dissolution behavior in the gastrointestinal tract. The shake-flask method, while traditional, remains the most reliable technique for determining thermodynamic solubility.[8]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is associated with the following hazards:

-

Harmful if swallowed (H302) [3]* Harmful in contact with skin (H312) [3]* Causes skin irritation (H315) [3]* May cause an allergic skin reaction (H317) [3]* Causes serious eye irritation (H319) [3]* Harmful if inhaled (H332) [3]* May cause respiratory irritation (H335) [3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed the essential physicochemical properties of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest in drug discovery. Its characterization as a moderately lipophilic (XLogP3 ~1.1) carboxylic acid dictates its behavior, particularly its pH-dependent solubility and ionization state governed by its pKa. The robust, validated protocols provided for purity, solubility, and pKa determination serve as a practical framework for researchers. A comprehensive understanding of these properties is indispensable for advancing this and similar molecules through the drug development pipeline, enabling informed decisions on formulation, delivery, and efficacy testing.

References

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3. PubChem. [Link]

-

DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

DETERMINATION OF SOLUBILITY CLASS. University of Anbar. [Link]

-

Development of Methods for the Determination of pKa Values. PMC, National Center for Biotechnology Information. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]

-

Solubility of Organic Compounds. University of Calgary. [Link]

- Method for determining solubility of a chemical compound.

-

MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Structure Elucidation of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides an in-depth, technically focused walkthrough for the complete structure elucidation of 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule featuring the pharmacologically significant N-aryl pyrrolidinone scaffold.[1][2] By integrating a suite of advanced spectroscopic and analytical techniques, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each experimental choice. It serves as a practical manual for researchers, offering detailed protocols and data interpretation strategies to ensure unambiguous molecular characterization, a critical step for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR).

Introduction: The Imperative for Unambiguous Characterization

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (Molecular Formula: C₁₁H₁₀ClNO₃, Molecular Weight: 239.65 g/mol ) belongs to the N-aryl pyrrolidinone class of compounds, a privileged structure in medicinal chemistry known for a wide range of biological activities.[3][4] The presence of a chiral center at the C3 position of the pyrrolidinone ring, a substituted aromatic ring, a lactam, and a carboxylic acid functional group presents a multifaceted analytical challenge. Precise determination of its covalent framework and stereochemistry is paramount for understanding its interaction with biological targets and ensuring reproducibility in research and manufacturing. This guide outlines a systematic, multi-technique approach to achieve this, ensuring the highest level of scientific integrity.

The Strategic Analytical Workflow

The elucidation process is a logical progression, where each technique provides a piece of the structural puzzle. The overall strategy is to first determine the molecular formula and elemental composition, then piece together the carbon-hydrogen framework and functional groups, and finally, confirm the three-dimensional arrangement and absolute stereochemistry.

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the foundational experiment. It provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula.

3.1. Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to ensure detection and provide complementary data.[5]

-

Data Acquisition: Acquire data over a mass range of m/z 100-500. The instrument's high resolution (typically >10,000) allows for mass measurement accuracy to within 5 ppm.

3.2. Data Interpretation & Causality

The key insight from HRMS is the confirmation of the molecular formula and the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] This results in a characteristic isotopic pattern for the molecular ion peak.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₁₁H₁₀ClNO₃ | Derived from exact mass measurement. |

| Exact Mass [M] | 239.0349 | Calculated for C₁₁H₁₀³⁵ClNO₃. |

| [M+H]⁺ (³⁵Cl) | 240.0422 | Protonated molecule with ³⁵Cl. |

| [M+H]⁺ (³⁷Cl) | 242.0393 | Protonated molecule with ³⁷Cl. |

| Isotopic Peak Ratio | ~3:1 | Confirms the presence of one chlorine atom.[8] |

The observation of this M and M+2 pattern with a 3:1 intensity ratio is a definitive indicator of a monochlorinated compound, immediately validating a critical structural feature.[9][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy provides rapid and definitive evidence for the presence of key functional groups by detecting their characteristic vibrational frequencies.

4.1. Experimental Protocol: FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

4.2. Data Interpretation

The IR spectrum will exhibit characteristic absorption bands that confirm the presence of the carboxylic acid and the cyclic amide (lactam) moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature is due to hydrogen bonding.[11] |

| ~1740-1690 | C=O stretch | Carboxylic Acid | Confirms the acid carbonyl.[12] |

| ~1680-1650 | C=O stretch (Amide I) | Lactam (5-membered ring) | Characteristic absorption for a cyclic amide.[13][14] |

| 1320-1210 | C-O stretch | Carboxylic Acid | Supports the presence of the carboxylic acid group. |

The presence of these distinct carbonyl stretches, along with the broad O-H band, provides strong, early-stage validation of the proposed functional groups.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments is required for a complete assignment.[16][17]

5.1. Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like -COOH).

-

Experiments to Run:

-

¹H NMR: Provides information on the number of different proton environments and their neighboring protons (via spin-spin coupling).

-

¹³C NMR: Shows the number of different carbon environments.

-

DEPT-135: Differentiates between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings (²JHH, ³JHH), identifying connected spin systems.[18]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH).[19]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is crucial for connecting different fragments of the molecule.[20]

-

5.2. Predicted NMR Data and Interpretation

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / DEPT | Key HMBC Correlations |

| 1 | - | - | - | - | - |

| 2 | CH₂ | ~3.9-4.1 | ~50 | m | C4, C5, C1' |

| 3 | CH | ~3.4-3.6 | ~36 | d / CH | C2, C4, C5, C=O (acid) |

| 4 | CH₂ | ~2.6-2.8 | ~34 | m / CH₂ | C2, C3, C5 |

| 5 | C=O | - | ~172 | q / C | H2, H3, H4 |

| 1' | C | - | ~140 | q / C | H2, H2', H6' |

| 2' | CH | ~7.8-7.9 | ~120 | d / CH | C4', C6', C1' |

| 3' | C-Cl | - | ~134 | q / C | H2', H4' |

| 4' | CH | ~7.4-7.5 | ~131 | t / CH | C2', C6', C5' |

| 5' | CH | ~7.5-7.6 | ~125 | d / CH | C3', C1', C4' |

| 6' | CH | ~7.7-7.8 | ~126 | t / CH | C2', C4', C1' |

| Acid | COOH | ~12-13 (broad s) | ~174 | q / C | H3, H4 |

Interpretation Narrative:

-

Aromatic Region: The ¹H NMR will show four distinct signals in the aromatic region (~7.4-7.9 ppm), integrating to 4 protons. The splitting patterns (doublet, triplet, etc.) and COSY correlations will confirm their relative positions on the 3-chlorophenyl ring.

-

Aliphatic Region (Pyrrolidinone Ring): The three aliphatic protons (H2, H3, H4) will form a coupled spin system. COSY will show correlations between H2↔H4 and H3↔H4.[21]

-

HSQC Analysis: This experiment will unambiguously link each proton to its attached carbon. For example, the proton signal at ~3.5 ppm will correlate to the carbon signal at ~36 ppm, assigning them to the C3/H3 pair.

-

HMBC: The Key to Connectivity: The HMBC spectrum is critical for connecting the isolated structural fragments.[22]

-

Correlations from the N-CH₂ protons (H2) to the aromatic quaternary carbon (C1') will definitively link the pyrrolidinone ring to the phenyl ring.

-

Correlations from multiple ring protons (H2, H3, H4) to the lactam carbonyl (C5) will confirm the cyclic structure.

-

Correlations from H3 and H4 to the carboxylic acid carbonyl will place the acid group at the C3 position.

-

Caption: Key HMBC correlations for structural assembly.

Single-Crystal X-Ray Diffraction: The Definitive Answer

While the combination of MS and NMR provides a robust hypothesis for the structure, it cannot definitively determine the absolute configuration of the stereocenter at C3. Single-crystal X-ray diffraction is the gold standard method for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including absolute stereochemistry.[23][24][25]

6.1. Experimental Protocol

-

Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[26]

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to generate an electron density map. Fit the atoms of the proposed structure into the map and refine the model to obtain precise bond lengths, bond angles, and the absolute configuration (using methods like anomalous dispersion).[27]

6.2. Expected Outcome

The X-ray analysis will yield a detailed 3D model of the molecule, confirming the connectivity established by NMR. Crucially, it will determine whether the sample is the (R)-enantiomer, the (S)-enantiomer, or a racemic mixture. This information is non-negotiable for any chiral drug candidate, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this integrated analytical workflow, a complete and self-validating structural dossier for 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is generated. Each experiment corroborates the findings of the others, from the elemental composition determined by HRMS to the functional groups identified by FT-IR, the covalent framework pieced together by a suite of NMR experiments, and the final, unambiguous 3D structure and absolute stereochemistry confirmed by X-ray crystallography. This rigorous approach ensures the highest level of scientific certainty, providing a solid foundation for further research, patent applications, and drug development endeavors.

References

-

Determination of absolute configuration using single crystal X-ray diffraction. PubMed. Available at: [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. JOVE. Available at: [Link]

-

Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at: [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

-

NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

-

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChem. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. PubMed. Available at: [Link]

-

Mass Spectroscopy - Halo-isotopes. YouTube. Available at: [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

-

Spectroscopic, Computational, and Crystallographic Study of Bioactive Hydroxypyrrolidin-2-One Derivatives. ResearchGate. Available at: [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

-

Structure elucidation of uniformly 13C labeled small molecule natural products. National Institutes of Health (NIH). Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

-

The molecular structure of five pyrrolidone ligands. ResearchGate. Available at: [Link]

-

Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. National Institutes of Health (NIH). Available at: [Link]

-

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. OpenStax. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). Available at: [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]

-

IR spectrum of carboxylic acids and alcohols. SlideShare. Available at: [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. Available at: [Link]

-

Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors. PubMed. Available at: [Link]

-

FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. Available at: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. ResearchGate. Available at: [Link]

-

IR: carboxylic acids. University of Calgary. Available at: [Link]

Sources

- 1. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, syntheses and 3D-QSAR studies of novel N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 15. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. omicsonline.org [omicsonline.org]

- 17. emerypharma.com [emerypharma.com]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. Structure elucidation of uniformly 13C labeled small molecule natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 92847-41-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound identified by CAS number 92847-41-1. This document is intended for professionals in research and drug development, offering insights into its chemical synthesis, structural characterization, and its role as a scaffold in the discovery of bioactive molecules. While the intrinsic biological activity of this specific compound is not extensively documented, its derivatives have shown notable promise in various therapeutic areas, highlighting the importance of this core structure.

Core Chemical Identity and Physicochemical Properties

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a derivative of pyroglutamic acid, featuring a 3-chlorophenyl substituent at the nitrogen atom of the 2-pyrrolidone ring. This substitution pattern is a key determinant of the physicochemical properties and the biological activities of its subsequent derivatives.

Table 1: Core Chemical Identifiers and Properties [1]

| Identifier | Value |

| CAS Number | 92847-41-1 |

| IUPAC Name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[1] |

| Molecular Formula | C₁₁H₁₀ClNO₃[1] |

| Molecular Weight | 239.66 g/mol |

| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O[1] |

| InChI Key | PBIAEAYJEYOSMG-UHFFFAOYSA-N[1] |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in organic solvents such as DMSO and methanol. |

Synthesis and Purification

The synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is typically achieved through a well-established route for N-aryl-5-oxopyrrolidine-3-carboxylic acids. The primary method involves the condensation of a substituted aniline with itaconic acid.[2] This approach offers a straightforward and efficient means to construct the core scaffold.

Rationale for Synthetic Approach

The selection of 3-chloroaniline as the starting material is a strategic choice to introduce the chlorophenyl moiety, which is a common pharmacophore in many drug molecules. Itaconic acid serves as the ideal partner, as its dicarboxylic acid structure readily undergoes cyclization with the amine to form the desired pyrrolidinone ring system.

Detailed Synthetic Protocol

Reaction: 3-Chloroaniline + Itaconic Acid → 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Materials:

-

3-Chloroaniline

-

Itaconic acid

-

Water (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Activated charcoal (for decolorization)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 3-chloroaniline (1 equivalent) and itaconic acid (1.2 equivalents) in water is heated to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then made basic by the addition of a 5% sodium hydroxide solution to dissolve the product.

-

The solution is treated with activated charcoal and filtered to remove colored impurities.

-

The filtrate is acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Caption: General synthetic workflow for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Structural Characterization

A comprehensive characterization of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Spectroscopic Data

While raw spectral data is not publicly available in detail, the expected spectral features can be predicted based on the molecular structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (7.0-7.8 ppm), Pyrrolidinone ring protons (2.5-4.5 ppm), Carboxylic acid proton (>10 ppm, broad singlet). |

| ¹³C NMR | Carbonyl carbons (lactone and carboxylic acid, >170 ppm), Aromatic carbons (120-140 ppm), Pyrrolidinone ring carbons (30-60 ppm).[3] |

| FTIR (cm⁻¹) | O-H stretch (broad, 2500-3300), C=O stretch (lactone and carboxylic acid, 1680-1740), C-N stretch, Aromatic C-H and C=C stretches.[4] |

| Mass Spec. | [M+H]⁺ at m/z 240.0, [M-H]⁻ at m/z 238.0. |

Interpretation of Spectroscopic Data

-

¹H NMR: The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The aliphatic protons of the pyrrolidinone ring will appear as multiplets. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift due to hydrogen bonding.

-

¹³C NMR: The two carbonyl carbons will be observed at the downfield end of the spectrum. The number of distinct aromatic signals will confirm the substitution pattern of the phenyl ring.

-

FTIR: The presence of a very broad O-H stretch is a hallmark of a carboxylic acid. The two carbonyl groups may overlap to produce a strong, broad absorption band.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion will reveal the presence of one chlorine atom.

Biological Activity and Role in Drug Discovery

Currently, there is a lack of publicly available data on the specific biological activity of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid itself. A search of the PubChem BioAssay database did not yield any specific activity data for this compound.[1] This suggests that the compound may have been evaluated in high-throughput screening campaigns and found to be inactive, or that it is primarily considered a scaffold for further chemical modification.

However, the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid core is a "privileged structure" in medicinal chemistry. Derivatives of this scaffold have demonstrated a wide range of biological activities.

Known Activities of Derivatives

-

Antimicrobial Activity: Various hydrazone and azole derivatives of substituted 1-phenyl-5-oxopyrrolidine-3-carboxylic acids have shown promising activity against a range of bacterial and fungal pathogens.[2][5]

-

Anticancer Activity: Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2]

-

Antioxidant Activity: The antioxidant potential of several derivatives has been evaluated, with some compounds showing significant radical scavenging activity.[6]

The diverse biological activities of its derivatives underscore the value of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid as a starting material for the synthesis of novel therapeutic agents.

Caption: Derivatization of the core scaffold to yield bioactive compounds.

Applications in Drug Development

The primary application of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in drug development is as a versatile building block. Its bifunctional nature, possessing both a carboxylic acid and a site for further derivatization on the pyrrolidinone ring, makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

Workflow for Library Synthesis and Screening

A typical workflow for utilizing this compound in a drug discovery program would involve:

-

Synthesis of the Core Scaffold: Large-scale synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

-

Library Generation: Parallel synthesis of a diverse library of derivatives by modifying the carboxylic acid group (e.g., forming amides, esters, hydrazones) and potentially further substitution on the phenyl ring.

-

High-Throughput Screening (HTS): Screening the compound library against a panel of biological targets to identify initial "hits."

-

Hit-to-Lead Optimization: Further chemical modification of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 92847-41-1) is a well-characterized chemical entity with a straightforward synthetic route. While it may not possess significant intrinsic biological activity, its true value lies in its role as a foundational scaffold for the development of novel bioactive compounds. The diverse range of biological activities exhibited by its derivatives makes this core structure a subject of ongoing interest in the field of medicinal chemistry and drug discovery. Future research efforts will likely continue to explore the chemical space around this versatile pyrrolidinone scaffold to uncover new therapeutic agents.

References

-

PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel). 2022 Aug; 15(8): 970. [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. 2023 Apr; 24(9): 7966. [Link]

-

Fragments of 1 H NMR spectra of... | Download Scientific Diagram. ResearchGate. [Link]

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2018 Oct; 23(10): 2649. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. PubChemLite. [Link]

-

3-pyrrolidinecarboxylic acid, 1-(2-chlorophenyl)-5-oxo-, 2-(4-nitrophenyl)-2-oxoethyl ester. SpectraBase. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

Sources

- 1. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-oxopyrrolidine-3-carboxylic acid scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, characterization, and biological potential of derivatives based on the specific core structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid . While direct biological data for this specific analogue is emerging, this document synthesizes extensive research on closely related 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives to provide a robust predictive framework for its therapeutic applications. We will delve into the established antimicrobial and anticancer activities of analogous compounds, detail the synthetic pathways for creating diverse derivative libraries, outline validated experimental protocols for biological evaluation, and discuss the critical structure-activity relationships that govern efficacy. This guide is intended to serve as a foundational resource for research groups aiming to explore and exploit the therapeutic promise of this compound class.

Introduction: The Significance of the 5-Oxopyrrolidine Core

The pyrrolidine ring is a cornerstone of many natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in a well-defined three-dimensional space. The introduction of a lactam carbonyl (forming the 5-oxopyrrolidine, or pyroglutamic acid, core) and a carboxylic acid at the 3-position creates a versatile scaffold with multiple points for chemical modification. The N-1 aryl substituent, in this case, a 3-chlorophenyl group, plays a crucial role in modulating the electronic properties and steric profile of the molecule, significantly influencing its interaction with biological targets.

Bacterial infections are a major global health concern, with rising death rates attributable to antibiotic-resistant strains.[1] This has spurred significant interest in novel synthetic molecules like pyrrolidine derivatives, which offer the potential for new mechanisms of action with minimal side effects.[1][2] Furthermore, the ongoing challenge of cancer necessitates the development of new bioactive molecules that can be explored as effective anticancer agents.[3] Research into analogous 1-aryl-5-oxopyrrolidine derivatives has revealed promising activities in two primary therapeutic areas:

-

Antimicrobial Agents: Particularly against multidrug-resistant Gram-positive pathogens.[3][4]

-

Anticancer Agents: Demonstrating cytotoxicity against various cancer cell lines, notably non-small cell lung adenocarcinoma (A549).[1][5][6]

This guide will use the 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid structure as a focal point to explore these activities, drawing upon the wealth of data from analogous series to inform experimental design and predict biological outcomes.

Synthetic Strategy: From Core Scaffold to Diverse Derivatives

The power of this scaffold lies in its synthetic tractability. A logical and well-established multi-step synthesis allows for the creation of a large library of derivatives from a common starting material. The general workflow is initiated by the synthesis of the core acid, followed by the activation of the C-3 carboxylic acid to generate key intermediates for further diversification.

Synthesis of the Core Scaffold: 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

The foundational reaction involves a Michael addition followed by intramolecular cyclization. It is a robust one-pot synthesis that serves as the gateway to this entire class of compounds.

Protocol 1: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

-

Reactant Preparation: To a solution of itaconic acid (1.0 eq) in a suitable solvent such as water, add 3-chloroaniline (0.9 eq).[1]

-

Reaction: Heat the mixture at reflux for 12-24 hours.[1][7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is the desired product.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture.[1]

Causality: The use of water as a solvent makes this an environmentally friendly and cost-effective procedure. The reaction is driven to completion by the precipitation of the product from the reaction mixture. The slight excess of itaconic acid ensures the complete consumption of the aniline starting material.

Derivatization at the C-3 Position: The Carbohydrazide Intermediate

To generate a diverse library of compounds, the carboxylic acid at the C-3 position is typically converted into a more reactive intermediate. The most versatile of these is the carbohydrazide, which serves as a nucleophilic handle for subsequent condensation reactions.

Protocol 2: Synthesis of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carbohydrazide

-

Esterification: Suspend the parent carboxylic acid (1.0 eq) in methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 10 drops).[3][5] Heat the mixture at reflux for 8-20 hours until the starting material is consumed (monitored by TLC). Neutralize the mixture with a weak base like 10% sodium carbonate solution.[8] The resulting methyl ester can be isolated, but is often used directly in the next step.

-

Hydrazinolysis: To the methanolic solution of the ester, add hydrazine monohydrate (4.0-8.0 eq).[3][5] Heat the mixture at reflux for 2-4 hours.

-

Isolation: Upon cooling, the carbohydrazide product will precipitate from the solution.

-

Purification: Filter the solid, wash with cold propan-2-ol and then diethyl ether to yield the pure carbohydrazide.[3][5]

Causality: The esterification step activates the carboxylic acid. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester. The large excess of hydrazine hydrate drives the reaction to completion. This two-step, one-pot process is highly efficient for producing the key hydrazide intermediate.[3][5]

Generation of Bioactive Derivatives: Hydrazones and Azoles

The carbohydrazide is the primary building block for introducing a wide range of chemical diversity, primarily through condensation reactions.

A. Hydrazone Synthesis: Hydrazones are formed by the condensation of the carbohydrazide with various aromatic or heterocyclic aldehydes and ketones. This reaction is typically acid-catalyzed.

Protocol 3: General Synthesis of Hydrazone Derivatives

-

Reactant Mixture: To a hot solution of the carbohydrazide (1.0 eq) in 2-propanol, add the desired aldehyde or ketone (1.1-1.5 eq).[1][5]

-

Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture at reflux for 2-12 hours. The reaction time varies significantly depending on the reactivity of the carbonyl compound.[3][5]

-

Isolation: Cool the reaction mixture. The hydrazone product typically precipitates and can be collected by filtration.

-

Purification: Wash the product with 2-propanol and dry.[1]

B. Azole Synthesis (Pyrroles & Pyrazoles): Heterocyclic derivatives, such as pyrroles and pyrazoles, can be synthesized by reacting the carbohydrazide with appropriate diketones.

Protocol 4: Synthesis of 2,5-Dimethylpyrrole Derivatives

-

Reactant Mixture: To a solution of the carbohydrazide (1.0 eq) in 2-propanol, add hexane-2,5-dione (3.0-4.0 eq) and a catalytic amount of acetic acid (e.g., 5 drops).[3][5]

-

Reaction: Heat the mixture at reflux for 4-18 hours.[5]

-

Isolation & Purification: Cool the mixture, filter the resulting precipitate, and wash with diethyl ether.[5]

Protocol 5: Synthesis of 3,5-Dimethylpyrazole Derivatives

-

Reactant Mixture: To a solution of the carbohydrazide (1.0 eq) in 2-propanol, add pentane-2,4-dione (3.0 eq) and a catalytic amount of hydrochloric acid (e.g., 5 drops).[5]

-

Reaction: Heat the mixture at reflux for 18 hours.[5]

-

Isolation & Purification: Cool the mixture, filter the precipitate, and wash with diethyl ether.[5]

Causality: The choice of catalyst and diketone dictates the resulting heterocycle. The Paal-Knorr reaction with hexane-2,5-dione (a 1,4-diketone) yields the pyrrole derivative, while the Knorr pyrazole synthesis with pentane-2,4-dione (a 1,3-diketone) yields the pyrazole. The acid catalyst is essential for protonating the carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by the hydrazide.

Synthetic Workflow Visualization

The overall synthetic strategy can be visualized as a branched pathway originating from the core carboxylic acid.

Caption: General synthetic workflow for derivatives.

Biological Activity Profile

Based on extensive studies of analogous 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, the 1-(3-chlorophenyl) series is predicted to exhibit significant antimicrobial and anticancer properties. The derivatization at the C-3 position is critical for modulating the potency and spectrum of this activity.

Antimicrobial Activity

Derivatives of this scaffold have demonstrated noteworthy activity, primarily directed against Gram-positive bacteria, including multidrug-resistant strains.[1][9]

Mechanism Insight: While the precise mechanism is not fully elucidated, the outer membrane of Gram-negative bacteria is believed to act as a barrier, reducing the efficacy of these compounds. The activity against Gram-positive bacteria suggests a mechanism that may involve disruption of cell wall synthesis, protein synthesis, or membrane integrity. The structure-dependent nature of the activity points towards a specific molecular target rather than non-specific membrane disruption.[1]

Key Findings from Analogous Series:

-

Hydrazones are Key: Hydrazone derivatives, particularly those incorporating 5-nitrothiophene or 5-nitrofuran moieties, consistently exhibit potent antibacterial activity.[7][10]

-

Structure-Activity Relationship (SAR): The presence of a nitro group on the heterocyclic ring of the hydrazone appears crucial for enhanced activity. For example, a 1-(4-hydroxyphenyl)-N'-[(5-nitrothiophen-2-yl)methylidene]-5-oxopyrrolidine-3-carbohydrazide was identified as having the highest antibacterial activity in its series.[10] Similarly, a hydrazone with a 5-nitrothiophene substituent demonstrated promising and selective activity against multidrug-resistant Staphylococcus aureus strains.[4]

-

Spectrum: The activity is often selective for Gram-positive pathogens like S. aureus, E. faecalis, and B. cereus.[1][7]

Table 1: Representative Antimicrobial Activity (MIC, µg/mL) of Analogous 5-Oxopyrrolidine Derivatives

| Compound Analogue (Structure) | S. aureus | B. cereus | E. coli | Reference |

| 1-(2-hydroxy-5-methylphenyl)-N'-(benzylidene)-5-oxopyrrolidine-3-carbohydrazide | 3.9 | - | - | [11] |

| 1-(2-hydroxy-5-methylphenyl)-N'-[(5-nitrothien-2-yl)methylidene]...-3-carbohydrazide | 7.8 | 7.8 | 7.8 | [11] |

| 1-(4-acetamidophenyl)-N'-[(5-nitrothien-2-yl)methylidene]...-3-carbohydrazide (Compound 21) | 16 | - | >64 | [4][8] |

| Cefuroxime (Control) | 7.8 | - | - | [11] |

Note: Data is compiled from different studies for illustrative purposes. Direct comparison requires identical assay conditions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial efficacy is quantified by determining the MIC using the broth microdilution method, a standard and reproducible assay.

-

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., Cefuroxime, Ampicillin) is used as a reference control.[11]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous studies have highlighted the structure-dependent anticancer activity of 5-oxopyrrolidine derivatives against various cancer cell lines, with a particular focus on A549 human lung adenocarcinoma cells.[1][6][8]

Key Findings from Analogous Series:

-

A549 Cell Line Sensitivity: The A549 cell line has been consistently used as a model and shows susceptibility to these compounds.[1][6]

-

SAR Insights: The anticancer activity is highly dependent on the substitutions at the C-3 position. In one study, a series of bishydrazone derivatives (compounds 18-22 in the study) exerted the most potent anticancer activity against A549 cells.[6][8] Another study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against A549 cells.

-

Cytotoxicity Profile: It is crucial to assess cytotoxicity against non-cancerous cells to determine the therapeutic index. Some active compounds have shown favorable cytotoxic profiles in normal human small airway epithelial cells (HSAEC-1), making them attractive scaffolds for further development.[9]

Table 2: Representative Anticancer Activity of Analogous 5-Oxopyrrolidine Derivatives

| Compound Analogue | Cell Line | Concentration (µM) | Cell Viability (%) | Reference |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 | 100 | 63.4 | [1] |

| 1-(4-acetamidophenyl)-...-bishydrazone derivative (Compound 18) | A549 | 100 | ~30 | [6] |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)...-4-aminotriazolethione derivative | A549 | 100 | 29.6 | |

| Cisplatin (Control) | A549 | 100 | ~40 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for measuring cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).[1][6]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells.

Anticancer Workflow and Potential Mechanism

While the exact mechanism of action is still under investigation, the structure-activity data suggests that these compounds may interfere with key cellular processes. A plausible hypothesis involves the inhibition of critical enzymes or disruption of signaling pathways essential for cancer cell proliferation and survival.

Caption: Workflow for anticancer activity screening.

Conclusion and Future Directions

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold is a synthetically accessible and highly versatile core for the development of new therapeutic agents. The extensive data from analogous series strongly suggests that derivatives of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid are promising candidates for antimicrobial and anticancer drug discovery programs.

The strategic path forward is clear:

-

Synthesis: Synthesize the core 1-(3-chlorophenyl) acid and its carbohydrazide intermediate.

-

Library Generation: Create a focused library of hydrazone and azole derivatives, prioritizing moieties known to confer activity (e.g., nitro-substituted heterocycles).

-

Biological Screening: Perform systematic in vitro screening for antimicrobial (against a panel of Gram-positive and Gram-negative bacteria) and anticancer (against A549 and other relevant cell lines) activity.

-

Mechanism of Action Studies: For the most potent "hit" compounds, subsequent studies should focus on elucidating the precise mechanism of action, which is critical for further optimization and development.

This technical guide provides the foundational knowledge, synthetic protocols, and biological evaluation frameworks necessary to embark on the exploration of this promising compound class. The self-validating nature of the described protocols, grounded in extensive published research, offers a high probability of success in identifying novel bioactive candidates.

References

-

Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst. Available at: [Link]

-

Bertašiūtė, M., Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

-

PubChem. (n.d.). 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. Available at: [Link]

-

Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals. Available at: [Link]

-

Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate. Available at: [Link]

-

Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. Available at: [Link]

-

Žirgulevičiūtė, Ž., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemija. Available at: [Link]

-

Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Kaunas University of Technology ePubl. Available at: [Link]

-

Bertašiūtė, M., Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Semantic Scholar. Available at: [Link]

-

Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Kaunas University of Technology ePubl. Available at: [Link]

-

Kavaliauskas, P., Sapijanskaitė-Banevič, B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules. Available at: [Link]

-

Grybaitė, B., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. ResearchGate. Available at: [Link]

-

Pandya, K. M., & Desai, P. S. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

-

Kavaliauskas, P., Sapijanskaitė-Banevič, B., et al. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available at: [Link]

-

Bertašiūtė, M., Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available at: [Link]

-

Kairytė, K., Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and investigation of antibacterial activity of 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives | Chemija [lmaleidykla.lt]

- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]

- 11. PubChemLite - 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

"in silico modeling of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid"

An In-Depth Technical Guide to the In Silico Modeling of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive walkthrough of the in silico modeling of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a small molecule with potential therapeutic applications. Lacking a well-defined biological target in publicly available literature, this guide establishes a scientifically rigorous workflow by postulating Cyclooxygenase-2 (COX-2) as a putative target, based on the known anti-inflammatory activities of analogous pyrrolidine structures.[1][2][3] We delve into the core computational methodologies, from ligand and protein preparation to molecular docking, molecular dynamics simulations, and ADMET prediction. Each protocol is detailed with the underlying scientific rationale, ensuring that the guide serves not just as a set of instructions, but as a framework for critical thinking in computational drug discovery. This document is intended for researchers, medicinal chemists, and computational scientists engaged in the early stages of drug development.

Introduction: Rationale and Target Selection

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The subject of this guide, 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (PubChem CID: 2804434), is a specific analog whose therapeutic potential remains largely unexplored.[6] In silico modeling provides a powerful, resource-efficient approach to hypothesize and evaluate its mechanism of action at a molecular level.

1.1. The Compound of Interest

1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid is characterized by a central pyrrolidinone ring, a carboxylic acid group that can serve as a key hydrogen bonding feature, and a 3-chlorophenyl substituent that introduces specific steric and electronic properties. Its fundamental physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₃ | PubChem[6] |

| Molecular Weight | 239.65 g/mol | PubChem[6] |

| IUPAC Name | 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | PubChem[6] |

| Canonical SMILES | C1C(CN(C1=O)C2=CC(=CC=C2)Cl)C(=O)O | PubChem[6][7] |

1.2. Hypothesis-Driven Target Selection: Cyclooxygenase-2 (COX-2)

The critical first step in a structure-based in silico study is the identification of a biological target. Given that numerous derivatives of the core scaffold are reported as anti-inflammatory agents, we hypothesize that our compound may act on a key enzyme in the inflammatory cascade. Cyclooxygenase-2 (COX-2) is a well-validated and highly relevant target for anti-inflammatory drugs.[8][9] It is an inducible enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[8][10] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a cornerstone of modern anti-inflammatory drug design, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[8] Therefore, for the purpose of this guide, we will model the interaction of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with human COX-2.

The In Silico Modeling Workflow

Our computational investigation follows a multi-stage workflow, designed to predict the binding mode, assess the stability of the interaction, and evaluate the drug-like properties of the compound. This systematic approach ensures a comprehensive evaluation of its potential as a COX-2 inhibitor.

Sources

- 1. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid | C11H10ClNO3 | CID 2804434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H10ClNO3) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 10. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid (NMR, IR, Mass Spec)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, a compound of interest in medicinal chemistry and drug development. As a scaffold, the 5-oxopyrrolidine core is featured in molecules with promising anticancer and antimicrobial activities.[1][2] Accurate structural elucidation and purity assessment are paramount for advancing research, and this document details the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related analogues, providing a robust framework for researchers working with this molecule.

Molecular Structure and Physicochemical Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental properties.

-

IUPAC Name: 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid[3]

-

Molecular Formula: C₁₁H₁₀ClNO₃[3]

-

Molecular Weight: 239.65 g/mol [3]

-

Exact Mass: 239.03492 Da[3]

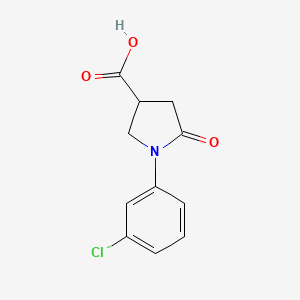

Figure 1. 2D Chemical Structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Figure 1. 2D Chemical Structure of 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is often selected for similar structures because it readily dissolves polar carboxylic acids and its residual solvent peak does not typically obscure key signals.[1] Furthermore, the acidic proton of the carboxylic acid is observable in DMSO-d₆, whereas it may undergo rapid exchange and become broadened or invisible in protic solvents like D₂O or CD₃OD.

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. Based on the structure, we can predict a distinct pattern of signals.

Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment | Rationale |

| ~12.5-13.0 | Broad Singlet | 1H | COOH | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding.[4] |

| ~7.8-7.9 | Triplet (or narrow m) | 1H | Ar-H (H2') | Proton ortho to the nitrogen-bearing carbon and meta to the chlorine is expected to be a triplet or multiplet. |

| ~7.5-7.6 | Multiplet | 2H | Ar-H (H4', H6') | Aromatic protons adjacent to the chlorine and nitrogen substituents will show complex splitting patterns. |

| ~7.3-7.4 | Multiplet | 1H | Ar-H (H5') | The remaining aromatic proton will appear in this region. |

| ~3.9-4.1 | Multiplet | 2H | N-CH₂ (H5) | The two diastereotopic protons of the methylene group attached to the nitrogen are expected in this region. |

| ~3.5-3.7 | Multiplet | 1H | CH-COOH (H3) | The methine proton alpha to the carboxylic acid group. |

| ~2.7-2.9 | Multiplet | 2H | CH₂-CO (H4) | The methylene protons adjacent to the lactam carbonyl group are diastereotopic and will show complex splitting. |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their functional group identity.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

| Chemical Shift (δ, ppm) | Provisional Assignment | Rationale |

| ~173-175 | C=O (Lactam) | The carbonyl carbon of the five-membered lactam ring. Similar compounds show this peak around 172-174 ppm.[1] |

| ~171-173 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid functional group. |

| ~139-141 | Ar-C (C1') | The aromatic carbon atom directly bonded to the pyrrolidine nitrogen. |

| ~133-134 | Ar-C (C3') | The aromatic carbon atom bonded to the chlorine atom. |

| ~130-131 | Ar-CH (C5') | Aromatic methine carbon. |

| ~124-125 | Ar-CH (C4') | Aromatic methine carbon. |

| ~120-121 | Ar-CH (C6') | Aromatic methine carbon. |

| ~119-120 | Ar-CH (C2') | Aromatic methine carbon. |

| ~50-52 | N-CH₂ (C5) | The aliphatic carbon of the methylene group attached to the nitrogen atom.[1] |

| ~35-37 | CH-COOH (C3) | The aliphatic methine carbon alpha to the carboxylic acid.[1] |

| ~33-35 | CH₂-CO (C4) | The aliphatic methylene carbon adjacent to the lactam carbonyl.[1] |

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, filtering if necessary to remove any particulate matter.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C in DMSO-d₆).

Mass Spectrometry (MS)